molecular formula C83H88Cl4N8O29 B034676 Kibdelin C2 CAS No. 105997-85-1

Kibdelin C2

Cat. No. B034676
M. Wt: 1803.4 g/mol
InChI Key: GWYRZMPGANUJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kibdelin C2 is a natural product that has been identified as a potent antitumor agent. It is a member of the kibdelone family, which is isolated from the marine sponge Kibdelosporangium sp. The compound has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapy.

Mechanism Of Action

Kibdelin C2 inhibits tubulin polymerization by binding to the colchicine site on the tubulin molecule. This disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. The compound has also been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of cellular components and cell death.

Biochemical And Physiological Effects

Kibdelin C2 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to induce autophagy in cancer cells. In addition, Kibdelin C2 has been shown to have anti-inflammatory properties, which may contribute to its antitumor activity.

Advantages And Limitations For Lab Experiments

One of the advantages of Kibdelin C2 is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, the low yield of the synthesis process and the difficulty in obtaining the compound from the natural source are significant limitations for lab experiments.

Future Directions

There are several future directions for the research of Kibdelin C2. One direction is the development of new synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential as a combination therapy with other anticancer agents. In addition, further studies are needed to explore the compound's mechanism of action and its potential as a treatment for other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
Kibdelin C2 is a natural product that has shown potent antitumor activity in preclinical studies. The compound inhibits tubulin polymerization, disrupts the microtubule network in cancer cells, and induces cell cycle arrest and apoptosis. Kibdelin C2 has several advantages as a potential cancer therapy, but the low yield of the synthesis process and the difficulty in obtaining the compound from the natural source are significant limitations. Future research directions include the development of new synthesis methods, investigation of combination therapy, and exploration of the compound's potential for other diseases.

Synthesis Methods

Kibdelin C2 can be obtained through the isolation of Kibdelosporangium sp., which is a marine sponge found in the Pacific Ocean. The compound can also be synthesized in the laboratory using chemical methods. The synthesis involves the use of various reagents and catalysts to produce the desired product. The yield of the synthesis process is relatively low, which makes the isolation of the compound from the natural source a more viable option.

Scientific Research Applications

Kibdelin C2 has been extensively studied for its antitumor properties. The compound has shown potent activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in animal models. The mechanism of action of Kibdelin C2 involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.

properties

CAS RN

105997-85-1

Product Name

Kibdelin C2

Molecular Formula

C83H88Cl4N8O29

Molecular Weight

1803.4 g/mol

IUPAC Name

5,15,32,65-tetrachloro-64-[3-(dodecanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C83H88Cl4N8O29/c1-3-4-5-6-7-8-9-10-11-12-55(102)89-65-70(107)68(105)53(30-96)122-82(65)124-74-51-24-35-25-52(74)120-73-43(85)21-36(22-44(73)86)67(104)64-80(115)93-62(81(116)117)40-26-37(98)27-50(121-83-72(109)71(108)69(106)54(31-97)123-83)56(40)39-19-32(13-16-45(39)99)59(76(111)95-64)90-77(112)60(35)91-78(113)61-41-28-38(29-47(101)57(41)87)118-49-23-33(14-17-46(49)100)58(88-2)75(110)94-63(79(114)92-61)66(103)34-15-18-48(119-51)42(84)20-34/h13-29,53-54,58-72,82-83,88,96-101,103-109H,3-12,30-31H2,1-2H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117)

InChI Key

GWYRZMPGANUJTA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O

synonyms

kibdelin C2

Origin of Product

United States

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